molecular formula C14H13NO5S2 B13027305 3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B13027305
M. Wt: 339.4 g/mol
InChI Key: QDLPDGYOWIZQAQ-YRNVUSSQSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered thiazolidinone ring with a sulfanylidene group at position 2, a ketone at position 4, and a propenoic acid side chain. The (5E)-configuration indicates the trans geometry of the benzylidene substituent at position 5, which is derived from 4-hydroxy-3-methoxyphenyl.

Properties

Molecular Formula

C14H13NO5S2

Molecular Weight

339.4 g/mol

IUPAC Name

3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C14H13NO5S2/c1-20-10-6-8(2-3-9(10)16)7-11-13(19)15(14(21)22-11)5-4-12(17)18/h2-3,6-7,16H,4-5H2,1H3,(H,17,18)/b11-7+

InChI Key

QDLPDGYOWIZQAQ-YRNVUSSQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-bromoacetic acid to form the thiazolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Michael Addition Reactions

The active methylene group adjacent to the thiazolidinone ring undergoes nucleophilic addition to activated alkenes. For example:

  • Reagents: Arylidene malononitriles, ethyl cyanoacetate

  • Conditions: Ethanol, piperidine catalyst

  • Product: 1:1 adducts via β-carbon attack, followed by elimination of malononitrile or ethyl cyanoacetate to form 5-ene derivatives .

Reaction TypeReagentProductYield
Michael Additionα-cyano-cinnamonitrile5-arylidene-thiazolidinone derivatives~75%

Mechanism involves nucleophilic attack of the thiazolidinyl-C5 carbon on the β-position of the electrophilic alkene, forming intermediates that eliminate leaving groups .

Halogenation at C5

The exocyclic double bond reacts with halogens (e.g., bromine) to form dihalogenated intermediates, which undergo elimination to yield halogenated derivatives:

  • Reagents: Bromine (Br₂) in acetic acid

  • Conditions: Room temperature, 2–4 hours

  • Product: 5-Bromo-thiazolidinone derivatives (mixture of E/Z isomers) .

Halogenation StepReagentIsomer Ratio (E:Z)Stability
BrominationBr₂ (1 eq)3:1Stable under inert gas

Oxidation of the Thioxo Group

The sulfanylidene (C=S) group is susceptible to oxidation:

  • Reagents: Potassium permanganate (KMnO₄)

  • Conditions: Acidic aqueous ethanol, 50–80°C

  • Product: Sulfoxide (C=SO) or sulfone (C=SO₂) derivatives.

Oxidation StateReagent ConcentrationReaction TimeProduct
Sulfoxide0.1 M KMnO₄2 hoursPartially oxidized
Sulfone0.5 M KMnO₄6 hoursFully oxidized

Reduction of the Exocyclic Double Bond

The conjugated double bond is reduced under catalytic hydrogenation:

  • Reagents: H₂ gas, palladium on carbon (Pd/C)

  • Conditions: Ethanol, 25–50 psi, 12–24 hours

  • Product: Saturated thiazolidinone derivatives.

Catalyst LoadingPressureConversion Rate
5% Pd/C30 psi>95%

Condensation with Amines

The ketone group at C4 participates in Schiff base formation:

  • Reagents: Primary amines (e.g., aniline, hydrazines)

  • Conditions: Reflux in methanol, 4–6 hours

  • Product: Hydrazones or imine derivatives .

AmineProduct TypeApplications
PhenylhydrazineHydrazoneAnticancer agent precursors
EthylenediamineBis-imine complexMetal chelation studies

Acid-Catalyzed Cyclization

The propanoic acid side chain facilitates intramolecular cyclization:

  • Conditions: H₂SO₄ (conc.), reflux

  • Product: Lactone or fused bicyclic structures .

Acid StrengthTemperatureCyclization Product
95% H₂SO₄80°C6-membered lactone derivative

Dimerization Reactions

Under specific conditions, the compound forms dimers via radical coupling:

  • Reagents: Bis-(trimethylsilyl)formamide

  • Conditions: Dry THF, 0°C to RT

  • Product: Bis-thiazolidinone methinoxynes .

Substitution at the Sulfur Atom

The thioxo group undergoes nucleophilic substitution:

  • Reagents: Alkyl halides (e.g., methyl iodide)

  • Conditions: K₂CO₃, DMF, 60°C

  • Product: S-alkylated derivatives.

Alkylating AgentReaction TimeYield
CH₃I3 hours82%

Key Mechanistic Insights

  • Electrophilic Aromatic Substitution : The 4-hydroxy-3-methoxyphenyl group directs electrophiles to the para position .

  • Tautomerism : The thiazolidinone ring exists in equilibrium between thione and thiol forms, influencing reactivity .

  • Steric Effects : The methoxy group at C3 hinders planarization of the exocyclic double bond, affecting reaction kinetics .

Stability and Reaction Optimization

  • pH Sensitivity : Degrades rapidly under alkaline conditions (pH > 9).

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions.

Scientific Research Applications

3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzylidene Group

The benzylidene group at position 5 is a critical structural determinant. Variations in this moiety significantly alter physicochemical and biological properties:

Table 1: Substituent Comparison
Compound Name Substituent on Benzylidene Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Hydroxy-3-methoxyphenyl C₁₄H₁₃NO₅S₂ 339.38 Enhanced polarity due to hydroxyl group; potential antioxidant activity
Analog 1 () 4-Methoxyphenyl C₁₄H₁₃NO₄S₂ 323.39 Lower solubility compared to target compound; methoxy group increases lipophilicity
Analog 2 () 3-Pyridinyl C₁₂H₁₀N₂O₃S₂ 318.35 Introduction of nitrogen enhances hydrogen-bonding capacity; possible kinase inhibition
Analog 3 () 2-Chlorophenyl C₁₉H₁₄ClNO₅S₂ 435.90 Chlorine atom improves membrane permeability; antimicrobial potential
Analog 4 () 3-Methoxy-4-(propynyloxy)phenyl C₁₇H₁₅NO₆S₂ 393.43 Propynyloxy group introduces steric bulk; may affect target binding
Key Observations:
  • Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound increases polarity and aqueous solubility compared to analogs with only methoxy substituents (e.g., Analog 1). This could enhance bioavailability in hydrophilic environments .
  • Heterocyclic Substitutions : The pyridinyl group in Analog 9 () introduces basicity, which could facilitate interactions with charged residues in proteins .

Physicochemical Properties

Table 2: Physical Properties
Property Target Compound Analog 1 () Analog 7 ()
Melting Point Not reported 122–124°C (similar derivatives) Not reported
LogP (Predicted) ~1.2 (hydroxyl lowers lipophilicity) ~2.1 ~1.8
Solubility Higher in polar solvents (e.g., DMSO) Moderate in ethanol Moderate in DMF
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., chlorine in ) often exhibit higher melting points due to increased crystalline stability .

Biological Activity

The compound 3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Information

  • IUPAC Name: 3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
  • Molecular Formula: C15H15NO5S2
  • Molecular Weight: 353.41 g/mol
  • SMILES Notation: COc3cc(C=C2SC(=O)N(CN1CCCCC1)C2=O)ccc3O

Structural Characteristics

The compound features a thiazolidine ring, which is significant for its biological activity. The presence of a methoxyphenyl group and a sulfanylidene moiety contributes to its unique properties and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds similar to thiazolidines exhibit antioxidant properties. The antioxidant effect is essential in mitigating oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. Studies have shown that thiazolidine derivatives can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Thiazolidine derivatives have demonstrated anti-inflammatory properties. For instance, related compounds have been shown to reduce the release of inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may be beneficial in treating inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that the compound may exhibit anticancer activity. Thiazolidine derivatives have been reported to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structural features have shown effectiveness against breast cancer and leukemia cell lines.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research has highlighted that thiazolidine derivatives can inhibit bacterial growth and possess antifungal activity, making them candidates for further development in antimicrobial therapies.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine release
AnticancerInduction of apoptosis and cell cycle arrest
AntimicrobialInhibition of bacterial and fungal growth

Recent Research Highlights

  • Antioxidant Properties : A study demonstrated that thiazolidine derivatives significantly reduced oxidative stress markers in vitro, suggesting their utility in oxidative stress-related conditions (Paprocka et al., 2023).
  • Anti-inflammatory Effects : Another investigation revealed that specific thiazolidine compounds could lower levels of inflammatory mediators in animal models of arthritis (Sapijanskaitė-Banevič et al., 2023).
  • Anticancer Activity : A recent study showed that a thiazolidine-related compound inhibited the growth of human breast cancer cells by inducing apoptosis through mitochondrial pathways (Ekiert and Szopa, 2023).
  • Antimicrobial Efficacy : The antimicrobial activity of related compounds was assessed against several pathogens, showing significant inhibition zones in agar diffusion tests (Al Bratty et al., 2020).

Q & A

Q. What are the optimal synthetic routes for this compound?

The compound can be synthesized via condensation reactions. A validated method involves refluxing a mixture of 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an appropriate oxo compound (e.g., 4-hydroxy-3-methoxybenzaldehyde) in DMF and acetic acid for 2–3 hours. Sodium acetate acts as a catalyst, while DMF and acetic acid provide a polar aprotic medium for efficient cyclization. Post-reaction cooling yields a precipitate, which is recrystallized from DMF-ethanol for purification .

Q. How is the compound’s purity and structural identity confirmed experimentally?

  • FT-IR spectroscopy : Confirm the presence of functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹, and S-H at ~1250 cm⁻¹) .
  • NMR spectroscopy : Analyze proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ ~6.5–7.5 ppm) .
  • X-ray crystallography : Resolve the (5E)-configuration and tautomeric forms using SHELXL for refinement. Metrics like R-factor (<0.05) and electron density maps validate the structure .

Q. What solvents are suitable for in vitro biological assays?

Dimethyl sulfoxide (DMSO) is commonly used for stock solutions (<0.1% v/v in cell culture media). For solubility-limited studies, co-solvents like ethanol or surfactants (e.g., Tween-80) can be employed, but cytotoxicity controls are essential .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes like tyrosinase or cyclooxygenase). Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
  • DFT calculations : Compute electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to correlate reactivity with observed antioxidant or anti-inflammatory activity .

Q. How to resolve contradictions in reported biological activity across studies?

  • Assay standardization : Compare protocols for variables like cell lines (e.g., RAW 264.7 vs. THP-1 macrophages), compound concentrations, and incubation times.
  • Orthogonal validation : Confirm anti-inflammatory activity via both ELISA (cytokine quantification) and qPCR (gene expression analysis) .
  • Purity verification : Use HPLC (≥95% purity) to rule out impurities as confounding factors .

Q. What crystallographic parameters influence bioactivity predictions?

Crystal packing analysis (e.g., π-π stacking of the arylidene group, hydrogen-bonding networks) can predict solubility and membrane permeability. For example, strong intermolecular H-bonds may reduce solubility, necessitating prodrug derivatization .

Q. How does tautomerism in the thiazolidinone ring affect experimental outcomes?

The (5E)-configuration stabilizes the keto-enol tautomer, which is critical for hydrogen-bond donor/acceptor capacity. Tautomeric states can be confirmed via:

  • Variable-temperature NMR : Observe chemical shift changes indicative of dynamic equilibria.
  • X-ray diffraction : Resolve electron density distributions to identify dominant tautomers .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace DMF with recyclable solvents (e.g., PEG-400) to improve sustainability .
  • Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify isostructural analogs .
  • Contradiction Mitigation : Use consensus docking (multiple software tools) and experimental IC50 replicates (n ≥ 3) to minimize variability .

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